(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
Description
Properties
IUPAC Name |
(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-8-3-4(7(12)13)5(10)9(2)6(8)11/h3,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOIPKGEWGCXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)N(C1=O)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681891 | |
| Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223418-73-3 | |
| Record name | B-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223418-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid typically involves the reaction of 1,3-dimethyluracil with boronic acid derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the boronic acid group on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, substituted pyrimidines, and various derivatives depending on the specific reaction conditions .
Scientific Research Applications
(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The pyrimidine ring can interact with nucleic acids and proteins, influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Core Structural Variations
(a) 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylboronic Acid (CAS 70523-22-7)
- Molecular Formula : C₄H₅BN₂O₄
- Molecular Weight : 155.90
- Purity : ≥97% (HPLC)
- Key Features : Lacks methyl substituents at positions 1 and 3, making it less sterically hindered. This simplicity enhances its reactivity in cross-coupling reactions, as evidenced by its inclusion in pharmaceutical synthesis protocols .
(b) (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic Acid (CAS 1256346-16-3)
- Molecular Formula : C₈H₁₃BN₂O₆
- Molecular Weight : 244.01
(c) 5-Pyrimidylboronic Acid Derivatives
- Examples : 2-Methoxy-5-pyridylboronic acid (CAS 163105-90-6) and 5-fluoro-2-methoxy-3-pyridine boronic acid (CAS 957120-32-0) .
- Key Features : Pyridine-based boronic acids exhibit distinct electronic properties due to aromatic nitrogen, influencing their regioselectivity in coupling reactions compared to pyrimidine analogs .
Physicochemical Properties
*Estimated based on structural similarity.
Key Research Findings
- Reactivity Trends : Electron-deficient pyrimidine boronic acids (e.g., CAS 70523-22-7) exhibit faster coupling kinetics compared to electron-rich analogs like bis(methoxymethyl) derivatives .
- Thermal Stability : Methyl and methoxymethyl groups enhance thermal stability, as inferred from the handling protocols for CAS 1256346-16-3 .
- Structural Characterization : Crystallographic tools like SHELXL and Mercury CSD 2.0 are critical for resolving the planar geometry of such compounds, as demonstrated in studies on related Schiff base derivatives .
Biological Activity
(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 183.96 g/mol. Its structure features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biochemical applications.
Structural Information:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉BN₂O₄ |
| Molecular Weight | 183.96 g/mol |
| SMILES | O=C(N(C)C1=O)C(B(O)O)=CN1C |
| InChI Key | YTOIPKGEWGCXCG-UHFFFAOYSA-N |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The boronic acid group allows for interactions with serine proteases and other enzymes, potentially inhibiting their activity. This inhibition can disrupt various metabolic pathways.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that compounds containing boronic acids can induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antidiabetic Agents : Boronic acids have been studied for their ability to modulate glucose metabolism and insulin signaling.
- Antitumor Agents : Research indicates that this compound may have cytotoxic effects against various cancer cell lines.
Case Study 1: Anticancer Activity
A study published in 2024 investigated the effects of boronic acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 20 µM. The mechanism was linked to the induction of apoptosis through caspase activation .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of boronic acids. It was found that this compound effectively inhibited the activity of serine protease enzymes involved in inflammatory responses. This inhibition could potentially lead to therapeutic benefits in conditions like rheumatoid arthritis .
Q & A
Q. What are the optimal synthetic routes for preparing (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid?
The synthesis typically involves multi-step protocols, including:
- Stepwise functionalization : Initial preparation of the pyrimidinone core, followed by boronic acid introduction via palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or direct electrophilic substitution. Protecting groups (e.g., acetyl or trimethylsilyl) are often employed to stabilize intermediates .
- Key reagents : Pd(PPh₃)₄, aryl halides, and pinacol borane. Reactions are conducted under inert atmospheres (N₂/Ar) in anhydrous solvents like THF or dioxane at 80–100°C .
- Yield optimization : Chromatographic purification (silica gel or HPLC) and pH-controlled workup improve purity (>95%) and yield (40–60%) .
Q. What analytical techniques are recommended for characterizing this compound?
A combination of spectroscopic and crystallographic methods ensures structural validation:
- NMR spectroscopy : ¹H/¹³C NMR for backbone confirmation; ¹¹B NMR (δ 28–32 ppm) verifies boronic acid integrity .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ at m/z 223.05) .
- X-ray crystallography : Mercury CSD 2.0 or SHELX programs resolve stereochemical ambiguities and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic acid be optimized for diverse aryl partners?
Reaction efficiency depends on:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos ligand for electron-deficient aryl halides; Pd(PPh₃)₄ for electron-rich substrates .
- Solvent/base systems : Dioxane/water (3:1) with K₂CO₃ or Cs₂CO₃ at 90°C for 12–24 hours. Microwave-assisted synthesis reduces time to 1–2 hours .
- Yield trends (Table 1):
| Aryl Halide Substrate | Catalyst System | Yield (%) |
|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ | 78 |
| 2-Nitrochlorobenzene | Pd(dppf)Cl₂ | 65 |
| 3-Cyanobromobenzene | Pd(OAc)₂/SPhos | 72 |
Q. What is the mechanistic basis for this compound’s enzyme inhibition?
The boronic acid group forms reversible covalent bonds with catalytic residues (e.g., serine in proteases or threonine in kinases):
- Kinetic studies : Stopped-flow fluorescence assays reveal rapid association (kₐₓ ≈ 10⁵ M⁻¹s⁻¹) and slow dissociation (kₒff ≈ 10⁻³ s⁻¹) .
- Structural insights : Molecular docking (AutoDock Vina) and MD simulations highlight hydrogen-bonding interactions with active-site diols or hydroxyl groups, mimicking transition-state analogs .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
A hierarchical approach includes:
- Analog synthesis : Introduce substituents at the 1,3-dimethyl or pyrimidinone positions via alkylation, acylation, or halogenation .
- Biological screening : Assess inhibitory potency (IC₅₀) against target enzymes (e.g., proteasome or HIV-1 protease) using fluorescence-based assays .
- Computational modeling : QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (Verloop parameters) descriptors with activity .
Contradictions and Validation
- Synthetic yields : reports moderate yields (24–58%) for similar uracil-boronic acids, while suggests higher yields (60–78%) under optimized Pd catalysis. This discrepancy underscores the need for substrate-specific condition screening .
- Enzyme targets : While generalizes boronic acid interactions with diols, specifies DNA/protein binding for pyrimidinone derivatives, implying target-dependent mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
